1-(Benzylsulfonyl)-4-(furan-2-ylmethyl)piperazine
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Overview
Description
1-(BENZYLSULFONYL)-4-(2-FURYLMETHYL)PIPERAZINE is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(BENZYLSULFONYL)-4-(2-FURYLMETHYL)PIPERAZINE typically involves the reaction of piperazine with benzylsulfonyl chloride and 2-furylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(BENZYLSULFONYL)-4-(2-FURYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furyl ketones or aldehydes.
Reduction: The benzylsulfonyl group can be reduced to benzylthiol or benzylsulfide under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidation of the furylmethyl group can yield furyl ketones or aldehydes.
- Reduction of the benzylsulfonyl group can produce benzylthiol or benzylsulfide.
- Substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-(BENZYLSULFONYL)-4-(2-FURYLMETHYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(BENZYLSULFONYL)-4-(2-FURYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furylmethyl group may enhance the compound’s binding affinity and specificity. The piperazine ring provides a flexible scaffold that can adopt various conformations, facilitating interactions with multiple targets.
Comparison with Similar Compounds
1-(2-FURYLMETHYL)PIPERAZINE: Lacks the benzylsulfonyl group, making it less versatile in terms of chemical reactivity.
BENZYLSULFONYL PIPERAZINE: Does not have the furylmethyl group, which may reduce its binding affinity in certain applications.
Uniqueness: 1-(BENZYLSULFONYL)-4-(2-FURYLMETHYL)PIPERAZINE is unique due to the presence of both benzylsulfonyl and furylmethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile compound in various fields of research.
Properties
Molecular Formula |
C16H20N2O3S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C16H20N2O3S/c19-22(20,14-15-5-2-1-3-6-15)18-10-8-17(9-11-18)13-16-7-4-12-21-16/h1-7,12H,8-11,13-14H2 |
InChI Key |
ZGBKIVJCVYVADM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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